molecular formula C16H12O4 B14187071 Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 919092-43-6

Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-

Cat. No.: B14187071
CAS No.: 919092-43-6
M. Wt: 268.26 g/mol
InChI Key: JOALTNNELYVHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl] group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reagent Method: One common method for synthesizing benzoic acid derivatives involves the use of Grignard reagents.

    Oxidation of Toluene: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid derivatives can undergo oxidation reactions. For example, the oxidation of benzoic acid can yield benzaldehyde or benzene, depending on the reaction conditions.

    Reduction: Reduction reactions can convert benzoic acid derivatives into corresponding alcohols or hydrocarbons.

    Substitution: Benzoic acid derivatives can participate in substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Benzaldehyde, benzene.

    Reduction: Benzyl alcohol, toluene.

    Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a compound of significant interest.

Properties

CAS No.

919092-43-6

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20)

InChI Key

JOALTNNELYVHQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.